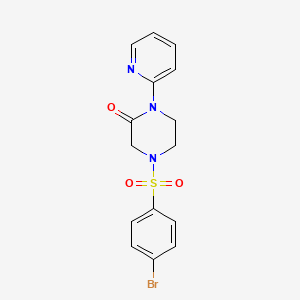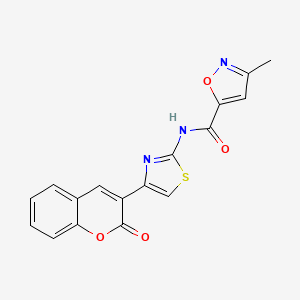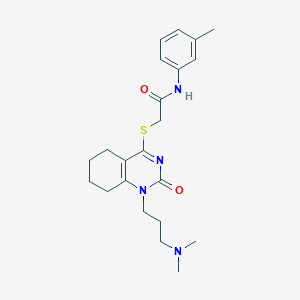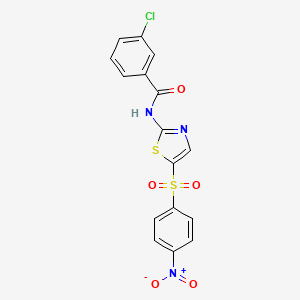![molecular formula C14H15F2N3O B2686858 N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide CAS No. 1210134-15-8](/img/structure/B2686858.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide, also known as DAA-1106, is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It was first synthesized in 2002 by researchers at Daiichi Asubio Pharma Co., Ltd. in Japan. Since then, DAA-1106 has been extensively studied for its potential applications in various fields of scientific research.
作用機序
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide exerts its pharmacological effects by selectively binding to and blocking the S1P1 receptor. The S1P1 receptor is a G protein-coupled receptor that is widely expressed in various tissues, including the central nervous system, immune system, and cardiovascular system. By blocking the S1P1 receptor, this compound inhibits the downstream signaling pathways that are activated by the receptor, leading to a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neuroscience, this compound has been shown to reduce neuroinflammation, attenuate neurodegeneration, and alleviate pain in animal models. In immunology, this compound has been shown to inhibit lymphocyte trafficking and activation, leading to immunosuppression. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
The advantages of using N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide in lab experiments include its high potency and selectivity for the S1P1 receptor, as well as its well-characterized pharmacological effects. However, the limitations of using this compound include its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of the S1P1 receptor in various disease states, such as autoimmune diseases, neurodegenerative diseases, and cancer. Additionally, the use of this compound in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
合成法
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide involves several steps, including the reaction of 3,5-difluoroaniline with ethyl cyanoacetate, followed by the addition of cyclopropane carboxylic acid and subsequent cyclization to form the final product. The yield of this compound is typically around 30%.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide has been used in a wide range of scientific research applications, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to be a useful tool for investigating the role of the S1P1 receptor in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and pain. In immunology, this compound has been used to study the role of the S1P1 receptor in lymphocyte trafficking and immune cell activation. In cancer research, this compound has been investigated for its potential as a therapeutic agent for the treatment of various types of cancer.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-difluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-14(8-17,9-2-3-9)19-13(20)7-18-12-5-10(15)4-11(16)6-12/h4-6,9,18H,2-3,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLCYYKVSUZMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2686778.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)


![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)